N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine
Overview
Description
N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine is a chemical compound that belongs to the family of aromatic amines. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential use in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-diaminobenzene with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-diaminobenzene: A precursor in the synthesis of N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine.
N,N-dimethylaniline: Another aromatic amine with similar properties.
Oxan-4-ylmethyl chloride: A key reagent in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-N,2-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-9-13(15)3-4-14(11)16(2)10-12-5-7-17-8-6-12/h3-4,9,12H,5-8,10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIWQHOJPAXUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N(C)CC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153284 | |
Record name | N1,2-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-44-4 | |
Record name | N1,2-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,2-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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